2-[(1-Phenylprop-2-en-1-yl)oxy]oxane
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Overview
Description
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is an organic compound that features a phenylprop-2-en-1-yl group attached to an oxane ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane can be achieved through the reaction of 1-phenylprop-2-en-1-ol with oxane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The phenylprop-2-en-1-yl group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the corresponding saturated compound.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenylprop-2-en-1-ol and oxane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Phenylprop-2-en-1-al or phenylprop-2-en-1-oic acid.
Reduction: 2-[(1-Phenylpropyl)oxy]oxane.
Substitution: Phenylprop-2-en-1-ol and oxane.
Scientific Research Applications
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, while the oxane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
- **2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane
- 3-Phenylprop-2-en-1-ol
- 1-Phenylprop-2-en-1-one
Comparison:
- 2-[(1-Phenylprop-2-en-1-yl)oxy]methyl]oxolane: Similar structure but with a different ring system (oxolane instead of oxane).
- 3-Phenylprop-2-en-1-ol: Lacks the oxane ring and has a hydroxyl group instead of an ether linkage.
- 1-Phenylprop-2-en-1-one: Contains a carbonyl group instead of an ether linkage, leading to different chemical reactivity and properties.
2-[(1-Phenylprop-2-en-1-yl)oxy]oxane is unique due to its combination of a phenylprop-2-en-1-yl group and an oxane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
92573-81-4 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(1-phenylprop-2-enoxy)oxane |
InChI |
InChI=1S/C14H18O2/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15-14/h2-5,8-9,13-14H,1,6-7,10-11H2 |
InChI Key |
MTCFEFAIILFVGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC2CCCCO2 |
Origin of Product |
United States |
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